molecular formula C17H14N2O2 B13377036 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol

2-[(3-Methoxyphenyl)diazenyl]-1-naphthol

Cat. No.: B13377036
M. Wt: 278.30 g/mol
InChI Key: NYYNVKONGLWQQD-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a naphthol moiety linked to a methoxyphenyl group through the diazenyl linkage. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes .

Preparation Methods

The synthesis of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol typically involves an azo-coupling reaction. This reaction is carried out by reacting 3-methoxybenzenediazonium tetrafluoroborate with 1-naphthol in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2-[(3-Methoxyphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the azo group can yield corresponding amines. Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce aromatic amines.

Scientific Research Applications

2-[(3-Methoxyphenyl)diazenyl]-1-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol involves its interaction with molecular targets through the azo linkage. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol include other azo compounds like:

  • 2-[(2-Methoxyphenyl)diazenyl]-1-naphthol
  • 2-[(4-Methoxyphenyl)diazenyl]-1-naphthol
  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

These compounds share the azo linkage and similar structural features but differ in the position and nature of substituents on the aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-[(3-methoxyphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-19-16-10-9-12-5-2-3-8-15(12)17(16)20/h2-11,20H,1H3

InChI Key

NYYNVKONGLWQQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(C3=CC=CC=C3C=C2)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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